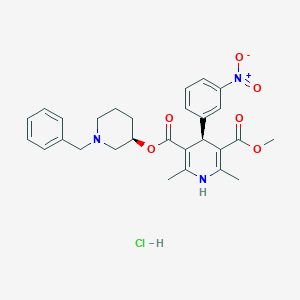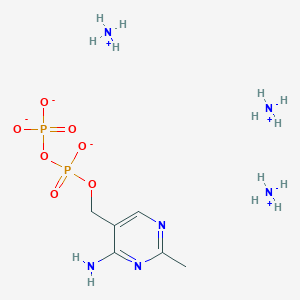
2-Methyl-2-(4-morpholinyl)-1-propanol
Descripción general
Descripción
“2-Methyl-2-(4-morpholinyl)-1-propanol” is a chemical compound with the linear formula C8H14N2O . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “2-Methyl-2-(4-morpholinyl)-1-propanol” consists of a morpholine ring attached to a propanol group with a methyl substituent . The molecular weight of this compound is 154.214 .Aplicaciones Científicas De Investigación
Photophysics and Modeling
- Photochemistry and Photophysics : A study by Morlet-Savary et al. (2008) explored the photochemistry and photophysics of morpholino methylthio phenyl ketone, related to 2-Methyl-2-(4-morpholinyl)-1-propanol. This research involved absorption spectroscopy, phosphorescence, and time-resolved absorption spectroscopy, contributing to understanding the excited state processes of such compounds.
Carbon Dioxide Removal
- Carbon Dioxide Reaction Kinetics : Ali et al. (2010) investigated the blending of 2-amino-2-methyl-1-propanol with secondary amines like morpholine for carbon dioxide removal. Their study, detailed in Separation and Purification Technology, focused on the reaction kinetics with CO2, revealing enhanced kinetics with morpholine blends, significant for carbon capture technologies.
Drug Delivery and Synthesis
- Topical Drug Delivery : Rautio et al. (2000) synthesized novel morpholinyl esters for topical drug delivery, aiming for improved skin permeation. Their work, published in the Journal of Medicinal Chemistry, highlights the potential of morpholine derivatives in enhancing drug delivery through the skin.
Fungicidal Activity
- Fungicide Development : Bianchi et al. (1992) prepared optically pure stereoisomers of a morpholine derivative for use as a fungicide. Their research in the Journal of Agricultural and Food Chemistry demonstrated the compound's effectiveness against a variety of fungi, indicating the utility of morpholine derivatives in agricultural fungicides.
QSAR Analysis and Antioxidant Activity
- Antioxidant Activity Analysis : A QSAR-analysis by Drapak et al. (2019) in Pharmacia explored the antioxidant activities of morpholine derivatives. They found correlations between molecular structure and antioxidant activity, suggesting potential applications in designing new antioxidants.
Synthesis and Chemical Properties
- Chemical Synthesis and Properties : Various studies have explored the synthesis and chemical properties of morpholine derivatives. For instance, Tan Bin (2011) in Applied Chemical Industry reported on the synthesis of morpholine hydrochloride, demonstrating the versatility of morpholine in chemical synthesis.
Propiedades
IUPAC Name |
2-methyl-2-morpholin-4-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2,7-10)9-3-5-11-6-4-9/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCWRGFCAKZCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650976 | |
| Record name | 2-Methyl-2-(morpholin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(4-morpholinyl)-1-propanol | |
CAS RN |
858197-58-7 | |
| Record name | 2-Methyl-2-(morpholin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1H-Benzo[d]imidazol-2-yl)-4-(3-methoxypropoxy)-3-methylpyridin-1-ium-2-carboxylate](/img/structure/B1384746.png)







![4-((((Benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1384759.png)



![2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1384767.png)
![tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate](/img/structure/B1384768.png)